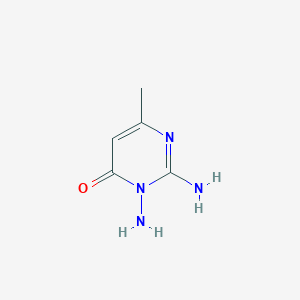

![molecular formula C11H12N4O B1268716 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol CAS No. 146998-51-8](/img/structure/B1268716.png)

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

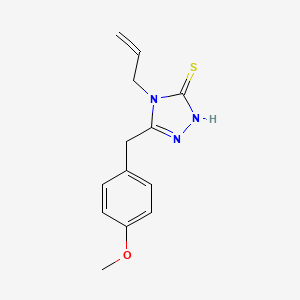

“2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol” is a chemical compound with the CAS Number: 146998-51-8 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Antitumor Properties

1,3,5-Triazines, the class of compounds to which our molecule belongs, have been studied for their antitumor properties. Compounds like hexamethylmelamine and 2-amino-4-morphlino-s-triazine are clinically used to treat lung, breast, and ovarian cancer . The structural similarity suggests that our compound may also be explored for potential antitumor applications.

Aromatase Inhibitory Activity

Recent studies have shown significant aromatase inhibitory activity in 1,3,5-triazines . This is crucial in the treatment of hormone-sensitive breast cancers, where the inhibition of aromatase is a key therapeutic strategy.

Antimicrobial Applications

The triazine structure has been linked to antimicrobial activity. For instance, certain 1,3,5-triazines present potential use as siderophore-mediated drugs, which are important in the fight against microbial infections .

Corticotrophin-Releasing Factor Antagonism

Some triazines have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . This application is significant in the development of treatments for disorders related to stress and anxiety.

Leukotriene Antagonism

Compounds of the triazine class have shown potent activity against leukotriene C4 (LTC4) antagonists, which have a protective effect on HCl.ethanol-induced gastric lesions . This suggests a potential therapeutic application in gastrointestinal disorders.

Trypanosomiasis Treatment

1,3,5-Triazine substituted polyamines have shown in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . This opens up a research avenue for our compound in parasitology and tropical medicine.

Quorum Sensing Inhibition in Biofilms

Compounds with a methylamino group have been studied for their ability to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus . This application is critical in addressing antibiotic resistance and the treatment of persistent infections.

Reactive Oxygen Species Sensing

Derivatives of methylamino phenol have been used in the synthesis of novel fluorescent sensors for reactive oxygen species . This application is important in the field of oxidative stress research and could be a potential area of study for our compound.

特性

IUPAC Name |

2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMCXDPSVCYANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425322 |

Source

|

| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146998-51-8 |

Source

|

| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)